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Compound of Interest

Compound Name: H-Met-Val-OH

Cat. No.: B083559

This guide provides a comprehensive overview of the dipeptide Methionyl-Valine (Met-Val),
intended for researchers, scientists, and professionals in drug development. It covers the
historical context of its synthesis, its physicochemical properties, detailed experimental
protocols for its preparation and analysis, and a discussion of its potential biological
significance based on its constituent amino acids.

History and Discovery

The discovery of Methionyl-Valine is not marked by a singular event but is rather a result of the
systematic advancements in peptide chemistry throughout the 20th century. The foundational
work of Emil Fischer, who first synthesized the dipeptide glycylglycine in 1901 and coined the
term "peptide” in 1902, paved the way for the synthesis of countless peptide combinations.[1]
[2] The development of both solution-phase and, later, solid-phase peptide synthesis (SPPS)
by R. Bruce Merrifield in the 1960s transformed peptide synthesis into a routine and
automatable process, making specific dipeptides like Methionyl-Valine readily accessible for
study.[3]

While a specific "discovery" paper for Methionyl-Valine is not prominent in the scientific
literature, its synthesis and properties have been documented as part of broader research in
peptide chemistry. For instance, a preparation of L-methionyl-L-valine has been described,
noting its melting point and water solubility, indicating its availability as a chemical entity for
research.
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Physicochemical Properties

The physicochemical properties of L-Methionyl-L-Valine are crucial for its handling, analysis,
and potential biological activity. The following table summarizes key quantitative data for this

dipeptide.
Property Value Source
Molecular Formula C10H20N203S PubChem
Molecular Weight 248.34 g/mol PubChem
Exact Mass 248.11946368 Da PubChem
Melting Point 227-229 °C (decomposes) PrepChem.com
Water Solubility Water soluble PrepChem.com
Topological Polar Surface Area 118 A2 PubChem
XLogP3 -2.5 PubChem
Hydrogen Bond Donor Count 3 PubChem
Hydrogen Bond Acceptor
Count 5 PubChem
Rotatable Bond Count 7 PubChem

Synthesis of L-Methionyl-L-Valine

The synthesis of L-Methionyl-L-Valine can be achieved through both solution-phase and solid-
phase methods. Below are detailed protocols for each approach.

Solution-Phase Synthesis

This method involves the coupling of protected amino acids in a solvent, followed by
deprotection and purification.

Experimental Protocol:

e Protection of Amino Acids:
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o Protect the amino group of L-Methionine with a Boc (tert-butyloxycarbonyl) group by
reacting it with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium
bicarbonate) in a suitable solvent like aqueous dioxane.

o Protect the carboxyl group of L-Valine as a methyl ester by reacting it with methanol in the
presence of an acid catalyst (e.g., thionyl chloride or gaseous HCI).

e Peptide Coupling:

o Dissolve Boc-L-Methionine (1 equivalent) and L-Valine methyl ester hydrochloride (1
equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide
(DMF).

o Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an
additive such as 1-hydroxybenzotriazole (HOBt) (1 equivalent) to the reaction mixture at
0°C.

o Add a base, such as N,N-diisopropylethylamine (DIPEA) (1 equivalent), to neutralize the
hydrochloride salt of the amino ester.

o Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.
e Work-up and Purification of Protected Dipeptide:

o Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

o Wash the filtrate with 1 M HCI, saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent
under reduced pressure to obtain the crude Boc-Met-Val-OMe.

o Purify the protected dipeptide by flash column chromatography on silica gel.
o Deprotection:

o To remove the Boc group, treat the purified Boc-Met-Val-OMe with a solution of
trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) at room temperature for 1-2 hours.
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o To remove the methyl ester, saponify the dipeptide using a base such as sodium
hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol or THF).

o Final Purification:

o Purify the final L-Methionyl-L-Valine dipeptide by reversed-phase high-performance liquid
chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach where the peptide is assembled on a solid support.
Experimental Protocol:
» Resin Preparation:

o Swell a suitable resin (e.g., Wang resin for a C-terminal carboxylic acid) in DMF for 1-2
hours.

e Loading of the First Amino Acid (Valine):

o Activate the carboxyl group of Fmoc-L-Valine-OH using a coupling agent (e.g., DCC/HOBt
or HBTU/DIPEA) in DMF.

o Add the activated amino acid to the swollen resin and shake at room temperature for 2-4
hours to attach the valine to the resin.

o Wash the resin thoroughly with DMF and DCM to remove excess reagents.
e Fmoc Deprotection:

o Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the
Fmoc protecting group from the valine residue.

o Wash the resin extensively with DMF.
e Coupling of the Second Amino Acid (Methionine):

o Activate the carboxyl group of Fmoc-L-Methionine-OH as described in step 2.
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o Add the activated methionine to the resin-bound valine and shake for 1-2 hours.

o Wash the resin with DMF and DCM.

» Final Fmoc Deprotection:
o Remove the Fmoc group from the N-terminal methionine as described in step 3.
o Cleavage and Deprotection:

o Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%
triisopropylsilane) for 2-3 hours at room temperature to cleave the dipeptide from the resin
and remove any side-chain protecting groups.

o Filter the resin and collect the filtrate.

 Purification:
o Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
o Collect the precipitate by centrifugation and wash it with cold ether.

o Purify the L-Methionyl-L-Valine dipeptide by RP-HPLC.

Protect Amino Activate Carboxyl Peptide Bond Remove Protecting Purification Characterization —_
° [dﬂd Carboxyl Gruups] [ Group ] [ Formation Groups (e.g., HPLC) (NMR, MS) > Pure Dipeptide

Click to download full resolution via product page

General workflow for dipeptide synthesis.

Purification and Characterization
Purification by HPLC

Protocol for RP-HPLC Purification:
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o Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent,
often the mobile phase A.

e Column: Use a C18 reversed-phase column.
» Mobile Phase:

o Mobile Phase A: 0.1% TFA in water.

o Mobile Phase B: 0.1% TFA in acetonitrile.

e Gradient: Run a linear gradient from low to high concentration of mobile phase B over a
suitable time (e.g., 5% to 95% B over 30-60 minutes).

o Detection: Monitor the elution at 214 nm and 280 nm.
» Fraction Collection: Collect the fractions corresponding to the major peak.

e Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC
and pool the pure fractions. Lyophilize the pooled fractions to obtain the purified peptide as a
white powder.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR and 3C NMR spectroscopy are used to confirm the structure of the dipeptide by
analyzing the chemical shifts and coupling constants of the protons and carbons in the
molecule. The spectra would show characteristic signals for the amino acid residues and the
peptide bond.

Mass Spectrometry (MS):

» Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass
spectrometry is used to determine the molecular weight of the dipeptide, confirming its
identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by
analyzing its fragmentation pattern.
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Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for the dipeptide Methionyl-Valine are
not extensively documented, the roles of its constituent amino acids, L-methionine and L-
valine, are well-established and provide a basis for hypothesizing the potential functions of the
dipeptide.

L-Methionine is an essential amino acid that plays a crucial role in protein synthesis and is a
precursor for several important molecules, including S-adenosylmethionine (SAM), the primary
methyl group donor in the body. Methionine metabolism is also linked to the regulation of
cellular growth and proliferation.

L-Valine is a branched-chain amino acid (BCAA) that is also essential for protein synthesis and
is involved in energy metabolism. BCAAs are known to play a role in muscle protein synthesis
and can serve as a source of energy during exercise.

A study has shown that both methionine and valine can activate the mammalian target of
rapamycin complex 1 (mMTORC1) pathway in bovine mammary epithelial cells through the
heterodimeric amino acid taste receptor (TAS1R1/TAS1R3).[4] This suggests that the dipeptide
Met-Val could potentially act as a signaling molecule to activate this pathway, which is a central
regulator of cell growth, proliferation, and metabolism.

Hypothetical Signaling Pathway of Methionyl-Valine

Based on the known roles of its constituent amino acids, it is plausible that Methionyl-Valine,
upon entering a cell, could be hydrolyzed into methionine and valine, which then participate in
cellular signaling. A potential pathway is the activation of mMTORCL.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38997482/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular

i‘ _____________ =
(Methionyl-Valine) | Cell Membrane |

ransport

(PEPTl Transporter)

Intracellular

mTORC1

Intracellular

Hydrolases Activation
Releades Releasep
Methionine Downstream Effects
(Protein Synthesis, Cell Growth)
Sensing ensing
y
TAS1R1/TAS1R3
Receptor

Click to download full resolution via product page

Hypothetical signaling pathway for Met-Val.

Conclusion

Methionyl-Valine is a simple dipeptide with well-defined physicochemical properties. While its
specific discovery and history are not well-documented, its synthesis is achievable through
standard peptide chemistry techniques. The biological role of the dipeptide itself remains an
area for further investigation, though the known functions of its constituent amino acids suggest
potential involvement in metabolic regulation and cell signaling pathways such as mTORCL1.
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This guide provides a foundational resource for researchers interested in the synthesis,
characterization, and potential biological exploration of Methionyl-Valine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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